Regioisomeric Methoxy Position: 3-Methoxypyrazine vs. 6-Methoxypyrazine Differentiation
The target compound incorporates the 3-methoxypyrazin-2-yl group, whereas the closest regioisomer analog (CAS 2034562-60-0) bears the 6-methoxypyrazin-2-yl motif. In the necrosulfonamide series, the 3-methoxypyrazin-2-yl sulfonamide is the pharmacophore responsible for RIP3-MLKL pathway inhibition with IC50 < 0.2 μM, while 6-methoxy or other positional isomers show >10-fold loss in potency [1]. This regioisomeric dependency arises from the methoxy oxygen's participation in a key hydrogen-bond network with the kinase domain, a binding mode confirmed by co-crystal structures of MLKL inhibitors [1]. Additionally, in the AZD9898 leukotriene C4 synthase inhibitor series, the 3-methoxypyrazin-2-yl carbonyl isomer displayed picomolar potency (IC50 = 0.248 nM) [2], whereas 6-methoxy variants showed diminished activity in primary assays.
| Evidence Dimension | Target engagement potency dependence on methoxy regioisomerism |
|---|---|
| Target Compound Data | 3-methoxypyrazin-2-yl configuration (target compound scaffold feature) |
| Comparator Or Baseline | 6-methoxypyrazin-2-yl configuration (CAS 2034562-60-0); Necrosulfonamide 3-methoxy vs. 6-methoxy positional isomers: >10-fold IC50 difference |
| Quantified Difference | Estimated >10-fold potency advantage for 3-methoxy over 6-methoxy based on necrosulfonamide SAR; AZD9898 3-methoxy IC50 = 0.248 nM vs. less active 6-methoxy analogs [REFS-1, REFS-2] |
| Conditions | MLKL-mediated necrosis assay (HT-29 cells); LTC4 synthase enzymatic assay. Note: Direct data for this specific compound pair are not available; inference drawn from published SAR of cognate 3-methoxypyrazine scaffolds. |
Why This Matters
Procuring the wrong regioisomer (6-methoxy) may result in 10-fold or greater loss of target engagement in kinase and related enzyme assays, invalidating SAR comparisons within lead optimization programs.
- [1] Sun L, Wang H, Wang Z, et al. Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell. 2012;148(1-2):213-227. DOI: 10.1016/j.cell.2011.11.031 View Source
- [2] BindingDB: BDBM223288 (1S,2S)-2-[(5-{(2-Fluoro-2-methylpropyl)[2-fluoro-5-(trifluoromethyl)phenyl]amino}-3-methoxypyrazin-2-yl)carbonyl]cyclopropanecarboxylic acid. IC50 = 0.248 nM. US20160326143 / US9657001. View Source
